(S)-alpha-methylbutyrate

Description

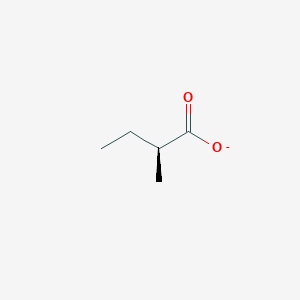

Structure

3D Structure

Properties

Molecular Formula |

C5H9O2- |

|---|---|

Molecular Weight |

101.12 g/mol |

IUPAC Name |

(2S)-2-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1/t4-/m0/s1 |

InChI Key |

WLAMNBDJUVNPJU-BYPYZUCNSA-M |

SMILES |

CCC(C)C(=O)[O-] |

Isomeric SMILES |

CC[C@H](C)C(=O)[O-] |

Canonical SMILES |

CCC(C)C(=O)[O-] |

Origin of Product |

United States |

Stereochemical Investigations and Enantioselective Chemistry of α Methylbutyrate

Fundamental Principles of Stereoisomerism Relevant to (S)-α-Methylbutyrate

Stereoisomerism arises from differences in the three-dimensional arrangement of atoms within molecules that have the same chemical formula and sequence of bonded atoms. The central concept relevant to (S)-α-methylbutyrate is chirality. α-Methylbutyrate is derived from 2-methylbutanoic acid, which possesses a chiral center at the second carbon atom (the α-carbon). smolecule.com This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a carboxyl group.

This asymmetry means that 2-methylbutanoic acid can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The (S)-enantiomer, often the naturally occurring form, and the (R)-enantiomer exhibit identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and, crucially, in their interactions with other chiral entities, such as biological receptors and enzymes. nih.gov For instance, human olfactory receptors can distinguish between the enantiomers, and stereoselective enzymes in organisms like Valeriana officinalis preferentially produce (S)-2-methylbutanoic acid. smolecule.com This biological specificity underscores the importance of obtaining enantiomerically pure forms of α-methylbutyrate for use in synthesis and biological studies. nih.gov

Enantioselective Synthetic Methodologies

The demand for enantiopure compounds has driven the development of numerous strategies to control stereochemistry during synthesis. These methods are broadly categorized into asymmetric catalysis, chemoenzymatic approaches, and their application in total synthesis.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric synthesis of α-methylbutyrate itself is less common, catalytic methods are pivotal for creating related chiral structures that can be converted to α-methylbutyrate derivatives. For example, dynamic kinetic resolution of allylic alcohols, followed by copper-catalyzed allylic substitution, can produce alkenes with high optical purity, which are then oxidatively cleaved to yield α-methyl substituted carboxylic acids. science.gov

Another powerful strategy is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. Research has demonstrated the use of planar chiral ferrocene-based imidazoline (B1206853) palladacycle catalysts for the asymmetric 1,4-addition of α-cyanoacetates to enones. researchgate.net This reaction creates adjacent quaternary and tertiary stereocenters, which are precursors to complex α-amino acids and, by extension, related α-substituted acids. researchgate.net The choice between a bimetallic or monometallic catalyst system can even allow for diastereodivergency, providing access to different epimers on demand. researchgate.net

Chemoenzymatic synthesis merges the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is highly effective for producing chiral molecules. nih.gov A common strategy involves using lipases for the kinetic resolution of racemic intermediates. For instance, a racemic alcohol can be selectively acylated by a lipase (B570770), leaving one enantiomer of the alcohol unreacted and producing the other as an ester, both in high enantiomeric purity. nih.gov

A chemoenzymatic methodology has been developed to access all four stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate, a related and biologically relevant compound. mdpi.com This process starts with a racemic α-acetolactate, which is reduced chemically. The resulting mixture of diastereomers is then resolved through selective acetylation catalyzed by lipase B from Candida antarctica (CAL-B), demonstrating a powerful synergy between chemical and enzymatic steps to achieve stereocontrol. mdpi.com Similarly, amidases can be used for the enantioselective hydrolysis of racemic amides to produce chiral acids like (S)-2-(4-chlorophenyl)-3-methylbutyric acid, a key component of the insecticide esfenvalerate. jmb.or.kr

The α-methylbutyrate group is a structural motif in several complex natural products, particularly quassinoids, which exhibit significant biological activities. The total synthesis of these molecules often requires the stereocontrolled introduction of this chiral side chain.

The absolute configuration of the α-methylbutyrate side chain in natural products like simalikalactone D and quassimarin has also been determined through total synthesis. acs.orgacs.org In the synthesis of quassimarin, novel chiral reagents, (R)-(+)- and (S)-(-)-5-ethyl-5-methyl-1,3-dioxolane-2,4-diones, were developed for the direct and stereospecific preparation of α-hydroxy-α-methylbutyrate esters, enabling the confirmation of the side chain's configuration. acs.orgacs.org These syntheses highlight the importance of the α-methylbutyrate moiety and the advanced chemical strategies required for its incorporation. researchgate.net

Enzymatic Resolution Techniques for α-Methylbutyric Acid Enantiomers

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly powerful due to the high enantioselectivity of many enzymes, especially hydrolases like lipases and esterases. nih.govnih.govnih.gov These biocatalysts can selectively process one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.gov

Lipases are the most explored class of enzymes for the resolution of racemic acids and alcohols due to their commercial availability, stability, and broad substrate tolerance. researchgate.net The resolution of racemic 2-methylbutyric acid can be achieved through two main lipase-catalyzed approaches: enantioselective esterification of the racemic acid or enantioselective hydrolysis of its racemic ester. researchgate.netresearchgate.net

In enantioselective esterification, the racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme preferentially catalyzes the esterification of one enantiomer, leaving the other enantiomer as an unreacted acid. Conversely, in enantioselective hydrolysis, a racemic ester of 2-methylbutyric acid is treated with water in a buffered system, and the lipase selectively hydrolyzes one enantiomer of the ester back to the acid. nih.gov

Numerous studies have explored different immobilized lipases for this purpose. For example, in the enantioselective esterification of (R,S)-2-methylbutyric acid with pentanol, Candida antarctica lipase B (CAL-B) preferentially produces (R)-pentyl 2-methylbutyrate (B1264701), while Candida rugosa lipase shows a preference for the (S)-enantiomer. researchgate.netnih.gov The choice of lipase, solvent, and nucleophile (alcohol) can be optimized to achieve high conversion and enantiomeric excess (ee). nih.gov

Table 1: Lipase-Mediated Resolution of (R,S)-2-Methylbutyric Acid

| Lipase Source | Reaction Type | Product | Conv. (%) | ee (%) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica B | Esterification | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 | researchgate.netnih.gov |

| Thermomyces lanuginosus | Esterification | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 | researchgate.netnih.gov |

| Candida rugosa | Esterification | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 | researchgate.netnih.gov |

| Rhizopus oryzae | Esterification | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 | researchgate.netnih.gov |

| Pseudomonas cepacia | Hydrolysis | (S)-α-methyl-β-propiothiolactone | 53 | >95 | >100 | nih.gov |

Other Biocatalytic Strategies for Chiral Resolution

Biocatalytic kinetic resolution is a powerful strategy for separating racemic mixtures. interesjournals.orgunimore.it This method utilizes enzymes, which are chiral molecules themselves, to selectively catalyze the transformation of one enantiomer in a racemic pair at a much higher rate than the other. interesjournals.org This differential reactivity converts the initial stereochemical mixture into a combination of two distinct compounds—the unreacted substrate and the transformed product—which can then be separated using standard chemical techniques like chromatography. interesjournals.org

The enzymatic resolution of (R,S)-2-methylbutyric acid, a precursor to α-methylbutyrate esters, has been extensively explored using various lipases. nih.govscience.gov Lipases are a versatile class of enzymes in organic synthesis due to their stability, commercial availability, and ability to catalyze a wide range of reactions with high specificity under mild conditions. researchgate.net However, the resolution of 2-methylbutyric acid can be challenging because the small steric difference between the methyl and ethyl groups attached to the chiral carbon atom makes efficient stereochemical recognition by some enzymes difficult. researchgate.net

Research into the enantioselective esterification of racemic 2-methylbutyric acid has identified several lipases that show a preference for one enantiomer over the other. nih.govresearchgate.net For instance, lipases from Candida antarctica B and Thermomyces lanuginosus preferentially catalyze the esterification of the (R)-enantiomer. nih.govresearchgate.net Conversely, to obtain the (S)-enantiomer, lipases from Candida rugosa or Rhizopus oryzae have been successfully employed. nih.govresearchgate.net These enzymes selectively form the (S)-ester, leaving behind the unreacted (R)-acid.

Detailed findings from the enzymatic esterification of (R,S)-2-methylbutyric acid are presented below:

| Lipase Source | Preferred Enantiomer | Conversion (c) | Enantiomeric Excess (ee_p) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica B | R | ~40% | 90% | 35 | nih.gov, researchgate.net |

| Thermomyces lanuginosus | R | ~18% | 91% | 26 | nih.gov, researchgate.net |

| Candida rugosa | S | ~34% | 75% | 10 | nih.gov, researchgate.net |

| Rhizopus oryzae | S | ~35% | 49% | 4 | nih.gov, researchgate.net |

In addition to esterification, enantioselective hydrolysis of α-methylbutyrate esters is another effective strategy. Studies have shown that lipase from Rhizopus chinensis (RCL) exhibits high hydrolysis enantioselectivity. researchgate.net When used to resolve (R,S)-ethyl 2-methylbutyrate, RCL preferentially hydrolyzes the (S)-ester, yielding (R)-ethyl 2-methylbutyrate with a high enantiomeric excess (ee) of 92.4% after 10 hours. researchgate.net This leaves the (S)-2-methylbutyric acid in the aqueous phase.

Chiral Recognition and Surface Interaction Studies

The interaction of chiral molecules with surfaces is fundamental to heterogeneous asymmetric catalysis. rsc.org A key strategy involves imparting chirality to an achiral metal surface by adsorbing a chiral modifier molecule. nih.gov The resulting chirally-modified surface can then interact differently with the enantiomers of another molecule, leading to enantioselective adsorption or reaction.

The adsorption of (S)-2-methylbutanoic acid as a chiral modifier on platinum (Pt) and palladium (Pd) surfaces has been the subject of detailed investigation. rsc.orgnih.govacs.org Studies using single-crystal adsorption calorimetry have directly measured the adsorption energy of chiral molecules onto a well-defined Pt(111) surface modified with 2-methylbutanoic acid. nih.gov Upon adsorption and gentle heating, 2-methylbutanoic acid partially dehydrogenates to form a surface-bound 2-methylbutanoate species. rsc.org

However, studies of these modified surfaces have revealed that the mere presence of a chiral modifier does not guarantee enantioselective recognition. acs.org In experiments examining the chemisorption of propylene (B89431) oxide on a Pd(111) surface templated by chiral 2-methylbutanoate, no enantiospecificity was observed. acs.org This indicates that the 2-methylbutanoate-modified surface did not preferentially adsorb one enantiomer of propylene oxide over the other. acs.org Density functional theory (DFT) calculations suggest that the butyl group's structure on the surface is similar for both 2-butoxide (which does show enantioselectivity) and 2-methylbutanoate species, implying that large conformational changes are not the reason for the differing outcomes. acs.org The lack of enantiospecificity is proposed to result from the 2-butyl group in the 2-methylbutanoate species being less rigidly bonded to the surface, which allows it to rotate azimuthally, thereby averaging out its chiral influence. acs.org

For a chirally-modified surface to act as an effective template for chiral induction, it must create a well-defined chiral environment that can differentiate between enantiomers. acs.orgresearchgate.net The study of 2-methylbutanoate as a surface modifier provides crucial insights into the requirements for successful enantiospecific templating. acs.org

As noted previously, templating a Pd(111) surface with 2-methylbutanoate, where the chiral center is anchored via a carboxylate linkage, does not induce enantiospecific adsorption of propylene oxide. acs.orgresearchgate.net The failure to create an effective chiral template is attributed to the rotational freedom of the chiral 2-butyl group, which is not held rigidly on the surface. acs.org This rotational motion effectively negates the chiral information that the modifier is intended to impart to the surface.

Interestingly, enantioselectivity is restored when the methyl group at the alpha position of the butanoate is replaced with an amine group, as in 2-aminobutanoate. acs.orgresearchgate.net With this new modifier, a maximum enantiomeric excess (ee) of approximately 27% was observed for propylene oxide adsorption. acs.org It is postulated that the amino group plays a crucial role in anchoring the chiral center more firmly to the surface, inhibiting the azimuthal rotation that undermines the chiral templating effect in 2-methylbutanoate. acs.org This comparison underscores a critical principle of chiral induction on surfaces: the modifier must be adsorbed in a rigid and well-defined conformation to create an effective chiral template.

Memory of Chirality Phenomena in Reactions Involving α-Methylbutyrate Scaffolds

The concept of "memory of chirality" (MoC) describes a phenomenon where the stereochemical information of a chiral starting material is retained in the product, even if the reaction proceeds through a reactive intermediate that is formally achiral or expected to racemize rapidly. researchgate.netscripps.edunih.gov This effect has been observed in reactions involving various intermediates such as radicals, carbanions, and enolates. scripps.edu

A clear demonstration of memory of chirality has been documented in reactions involving α-methylbutyrate scaffolds. researchgate.net Specifically, the photodecarboxylation of aryl (S)-(+)-2-methylbutyrate esters proceeds with a remarkable degree of stereochemical retention. researchgate.netdntb.gov.ua In one study, 2,4,6-trimethylphenyl (S)-(+)-2-methylbutyrate, which has a chiral center alpha to the carbonyl group, was found to undergo facile photodecarboxylation with complete retention of configuration. researchgate.net

This process, where the chiral sp3 carbon of the starting material becomes the site of a reactive intermediate before forming the new product, is expected to lead to racemization. However, the chirality is "remembered" through the reaction sequence. The photodecarboxylation process is suggested to have characteristics of a concerted, symmetry-allowed suprafacial nih.govresearchgate.netsigmatropic rearrangement, which would explain the high fidelity of the chirality transfer. researchgate.net This phenomenon highlights that even when a stereocenter is transiently destroyed, its chiral information can be preserved in a conformationally chiral intermediate, guiding the stereochemical outcome of the final product. scripps.edu

Advanced Analytical Methodologies for Research on S α Methylbutyrate

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography is the cornerstone for separating enantiomers, enabling the accurate quantification of the (S)-isomer of α-methylbutyrate from its (R)-counterpart. Both gas and liquid chromatography have been adapted with chiral stationary phases to achieve this stereodifferentiation.

Chiral Gas Chromatography (GC) is a highly effective method for the enantiomeric separation of volatile compounds like (S)-α-methylbutyrate. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) coated onto the capillary column, leading to different retention times.

Modified cyclodextrins are the most widely used CSPs for this purpose. azom.com These cyclic oligosaccharides possess a chiral cavity, and their derivatization enhances their enantioselective capabilities. researchgate.net For the analysis of α-methylbutyrate esters, cyclodextrin (B1172386) derivatives dissolved in polysiloxane polymers provide high separation efficiencies. azom.com An example is the use of a CP-Chirasil-Dex CB stationary phase, which has been successfully employed in the headspace solid-phase microextraction-GC-MS analysis of strawberry flavors, effectively separating the enantiomers of methyl 2-methylbutanoate (another name for α-methylbutyrate). icm.edu.pl The ability to separate enantiomers allows for the authentication of natural products, as they often contain a single predominant enantiomer, whereas synthetic processes may result in a racemic mixture. gcms.cz

A one-step GC method using a CP Chirasil-Dex CB column has been shown to simultaneously determine the absolute configuration of related chiral moieties, such as methyl (+)-(S)-2-methylbutanoate, in complex natural extracts without requiring prior isolation. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | CP-Chirasil-Dex CB | icm.edu.pl |

| Application | Authentication of strawberry flavor | icm.edu.pl |

| Key Finding | Effective enantiomeric separation for evaluating natural vs. synthetic origin. | icm.edu.pl |

| Stationary Phase | 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin | documentsdelivered.com |

| Application | Separation of 2-phenylcarboxylic acid esters | documentsdelivered.com |

| Key Finding | Successfully separated enantiomers of related chiral esters like methyl 2-phenylbutanoate. | documentsdelivered.com |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of enantiomers, including non-volatile derivatives of (S)-α-methylbutyrate. This method utilizes a chiral stationary phase (CSP) packed into a column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used for their broad chiral recognition capabilities. nih.govwindows.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different elution times from the column. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for optimizing resolution and selectivity. indexcopernicus.com

For instance, excellent separation of the enantiomers of glycidyl (B131873) butyrate (B1204436), a structurally related ester, was achieved on a cellulose-based Chiralcel OD-H column. indexcopernicus.com A mobile phase of hexane and 2-propanol (100:1, v/v) yielded a resolution of more than 2.0, with symmetric peaks and high column efficiency. indexcopernicus.com Such methods are invaluable for the quality control and enantiomeric purity determination of chiral compounds. nih.gov

| Parameter | Condition | Compound Class | Reference |

|---|---|---|---|

| Stationary Phase | Chiralcel OD-H (Cellulose-based) | Glycidyl Butyrate Enantiomers | indexcopernicus.com |

| Mobile Phase | n-Hexane: 2-Propanol (100:1, v/v) | Glycidyl Butyrate Enantiomers | indexcopernicus.com |

| Resolution (Rs) | > 2.0 | Glycidyl Butyrate Enantiomers | indexcopernicus.com |

| Stationary Phase | Chiralcel OD-H | Ethyl 3-Hydroxybutyrate (B1226725) Enantiomers | mat-test.com |

| Mobile Phase | n-Hexane: Isopropyl Alcohol (100:5, v/v) | Ethyl 3-Hydroxybutyrate Enantiomers | mat-test.com |

| Resolution (Rs) | 4.25 | Ethyl 3-Hydroxybutyrate Enantiomers | mat-test.com |

Mass Spectrometry in Structural Elucidation and Metabolic Profiling

Mass spectrometry (MS) is an indispensable tool for identifying molecules by measuring their mass-to-charge ratio. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity for analyzing complex biological samples.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. This capability is crucial in metabolomics for the detection and identification of metabolites and their derivatives in biological systems. nih.gov The high mass accuracy allows for the determination of the elemental composition of an unknown compound, significantly improving confidence in its identification. nih.gov

In the context of (S)-α-methylbutyrate research, HRMS is essential for studying its metabolic pathways. It can identify pathway intermediates, degradation products, and conjugated derivatives with a high degree of certainty, even at low concentrations. This is particularly important in untargeted metabolomics studies where the goal is to obtain a comprehensive profile of all small molecules in a sample. arxiv.org

The coupling of chromatography with mass spectrometry combines the separation power of the former with the detection and identification capabilities of the latter.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for (S)-α-methylbutyrate and other short-chain fatty acid esters. chromforum.org In a typical GC-MS system, the compounds are separated on a GC column and then introduced into the mass spectrometer, where they are ionized and detected. nih.gov This technique can be used to identify and quantify α-methylbutyrate in complex matrices, such as food flavorings or biological fluids. icm.edu.plchromforum.org Chemical ionization MS can be particularly useful for determining the molecular weights of polyunsaturated fatty acid methyl esters, which can be challenging with electron impact ionization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) extends the application to a wider range of compounds, including those that are non-volatile or thermally labile. This makes it a versatile tool for comprehensive metabolic profiling, capable of analyzing a broad spectrum of metabolites related to the (S)-α-methylbutyrate pathway.

Spectroscopic Characterization Methods in Stereochemical Analysis

Spectroscopic methods provide detailed information about molecular structure and stereochemistry. While chromatography separates enantiomers, spectroscopy can help determine their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for molecular structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used for stereochemical analysis through the use of chiral derivatizing agents (CDAs). researchgate.net By reacting a racemic mixture containing (S)-α-methylbutyrate with an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. youtube.com Derivatization of monosaccharides with (S)-2-methyl butyrate has been used to determine their absolute configuration by comparing the ¹H NMR spectra of the derivatives. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides three-dimensional structural information. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign. By comparing the experimentally measured VCD spectrum of a compound to spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can be unambiguously determined. wikipedia.orgsemanticscholar.org This non-destructive method is a valuable tool for the stereochemical analysis of chiral molecules like (S)-α-methylbutyrate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (S)-α-methylbutyrate, NMR extends beyond simple structural confirmation to the determination of stereochemistry. The NMR spectra of enantiomers are identical in an achiral solvent. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that lead to distinguishable NMR signals for the (S) and (R) enantiomers.

This differentiation is typically achieved through two main strategies:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards.

Chiral Solvating Agents (CSAs): A chiral solvent or a chiral lanthanide shift reagent is added to the sample. The transient diastereomeric complexes formed between the enantiomers and the CSA result in separate signals for the (S) and (R) forms.

In the case of (S)-α-methylbutyrate, both ¹H and ¹³C NMR spectroscopy provide key information. The chemical shifts of the protons and carbons near the stereocenter are particularly sensitive to the chiral environment. For instance, the methine proton at the C2 position and the methyl group attached to it will exhibit distinct chemical shifts when interacting with a chiral agent.

Table 1: Typical NMR Spectroscopic Data for Methyl-2-methylbutyrate

Note: This data represents the racemic mixture in an achiral solvent (CDCl₃), where enantiomers are indistinguishable. The differentiation would appear upon addition of a chiral auxiliary.

| Nucleus | Frequency | Solvent | Chemical Shifts (ppm) | Intensities |

| ¹H NMR | 90 MHz | CDCl₃ | 0.80, 0.82, 0.90, 0.97, 0.98, 0.99, 1.10, 1.18, 1.45, 1.52, 1.53, 1.54, 1.62, 1.63, 1.71, 2.35, 2.43, 3.67 | 37.00, 65.00, 205.00, 78.00, 122.00, 77.00, 314.00, 378.00, 44.00, 34.00, 35.00, 54.00, 40.00, 33.00, 31.00, 42.00, 37.00, 1000.00 |

| ¹³C NMR | 25.16 MHz | CDCl₃ | 11.64, 16.68, 26.95, 41.10, 51.36, 177.09 | 678.00, 698.00, 935.00, 1000.00, 482.00, 397.00 |

Data sourced from PubChem. nih.gov

Applications of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule. vscht.cz It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For a molecule like (S)-α-methylbutyrate, the ester functional group gives rise to very strong and characteristic absorption bands. spectroscopyonline.com

The key diagnostic peaks in the IR spectrum of α-methylbutyrate include:

C=O Stretch: A very strong and sharp absorption band typically appears in the region of 1750-1735 cm⁻¹ for saturated esters. This is one of the most prominent features in the spectrum.

C-O Stretch: Esters exhibit two C-O stretching vibrations. The C-C(=O)-O stretch is typically found between 1300-1150 cm⁻¹, and the O-C-C stretch appears between 1150-1000 cm⁻¹. Both of these bands are usually strong. spectroscopyonline.com

C-H Stretch: Absorptions due to the stretching of C-H bonds in the alkyl groups are observed just below 3000 cm⁻¹.

While a standard IR spectrum of (S)-α-methylbutyrate is identical to that of its (R)-enantiomer, the technique of Vibrational Circular Dichroism (VCD) can differentiate between them. VCD measures the differential absorption of left and right circularly polarized infrared light. nih.govspark904.nl Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). spark904.nl By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known absolute configuration (e.g., 'S'), the absolute stereochemistry of the sample can be unambiguously determined. spark904.nlamericanlaboratory.combiotools.us

Table 2: Characteristic Infrared Absorption Bands for Saturated Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2975-2850 | Medium to Strong |

| C=O Stretch | 1750-1735 | Strong |

| C-C(=O)-O Stretch | 1300-1150 | Strong |

| O-C-C Stretch | 1150-1000 | Strong |

Data compiled from general spectroscopic principles. spectroscopyonline.comlibretexts.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are fundamental for determining the absolute configuration of chiral molecules. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgwikipedia.org As the wavelength of the light approaches an electronic absorption band of the chiral molecule, the optical rotation undergoes rapid and significant changes. This phenomenon, known as the Cotton effect , can be either positive or negative and is highly sensitive to the stereochemical environment of the chromophore. libretexts.org

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this difference in absorption versus wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light (i.e., within a chromophore's absorption band). Similar to ORD, the resulting CD spectrum can exhibit a positive or negative Cotton effect. libretexts.org

For (S)-α-methylbutyrate, the carbonyl group (C=O) of the ester acts as a chromophore, which absorbs UV light in the n→π* transition region (around 210-220 nm). This absorption is key to using ORD and CD for stereochemical analysis. The sign of the Cotton effect associated with this transition is directly related to the absolute configuration of the α-carbon. libretexts.org By applying empirical rules, such as the Octant Rule (though primarily developed for ketones, its principles can be extended), or by comparing the experimental ORD/CD spectrum to spectra calculated using quantum mechanical methods, the absolute configuration of (S)-α-methylbutyrate can be definitively assigned. wordpress.com These techniques provide invaluable information, linking the macroscopic property of optical rotation to the specific three-dimensional arrangement of atoms in the molecule. wikipedia.orgschrodinger.com

Table 3: Comparison of Chiroptical Techniques

| Technique | Principle | Measurement | Key Feature | Application for (S)-α-Methylbutyrate |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Angle of rotation (α) vs. Wavelength (λ). | Cotton Effect (peaks and troughs). libretexts.org | Determination of absolute configuration via the sign of the Cotton effect near the C=O chromophore's absorption. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. wikipedia.org | Molar ellipticity [θ] vs. Wavelength (λ). | Cotton Effect (positive or negative bands). libretexts.org | Unambiguous assignment of absolute configuration by analyzing the sign of the n→π* transition of the ester carbonyl. |

Q & A

Q. How can researchers align their work with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.